![molecular formula C16H10O3 B14692027 [1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one CAS No. 28763-77-1](/img/structure/B14692027.png)
[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro3,2-cbenzoxepin-12(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzofuran derivatives with suitable electrophiles can lead to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound .
Industrial Production Methods: While detailed industrial production methods for 1Benzofuro3,2-cbenzoxepin-12(6h)-one are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1Benzofuro3,2-cbenzoxepin-12(6h)-one undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like lead(IV) acetate, resulting in the formation of oxidized derivatives .
- Reduction : Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
- Substitution : Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
- Oxidation : Lead(IV) acetate is a suitable oxidizing agent .
- Reduction : Sodium borohydride is commonly used for reduction reactions.
- Substitution : Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1Benzofuro3,2-cbenzoxepin-12(6h)-one has a wide range of applications in scientific research:
- Chemistry : It serves as a building block for the synthesis of more complex molecules and materials .
- Biology : The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
- Medicine : Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
- Industry : It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 1Benzofuro3,2-cbenzoxepin-12(6h)-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds:
- Benzoxepin : An oxygen-containing bicyclic molecule with similar structural features .
- Benzofuran : A simpler bicyclic compound that forms part of the structure of 1Benzofuro3,2-cbenzoxepin-12(6h)-one .
Uniqueness: What sets 1Benzofuro3,2-cbenzoxepin-12(6h)-one apart is its unique combination of benzofuran and benzoxepin rings, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
28763-77-1 |
|---|---|
Molecular Formula |
C16H10O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6H-[1]benzofuro[3,2-c][1]benzoxepin-12-one |
InChI |
InChI=1S/C16H10O3/c17-16-15-11-6-2-4-8-13(11)18-14(15)9-10-5-1-3-7-12(10)19-16/h1-8H,9H2 |
InChI Key |
OEKVSUAFJUBCDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)C3=C1OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



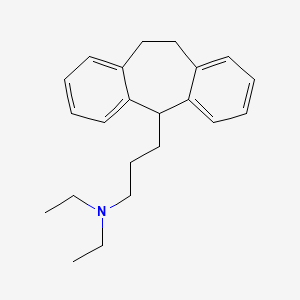
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
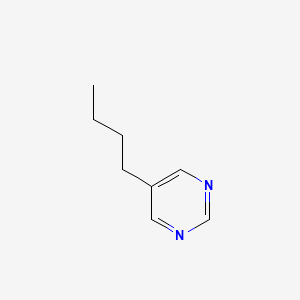
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
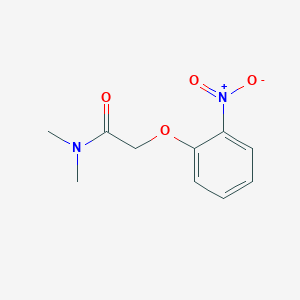
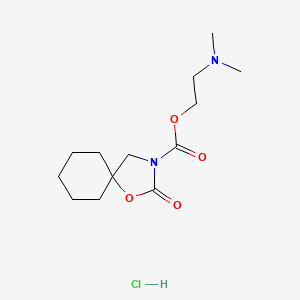
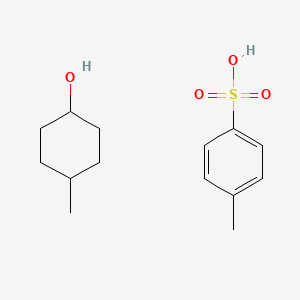
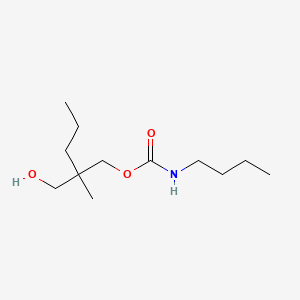
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
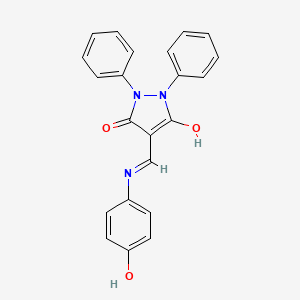
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
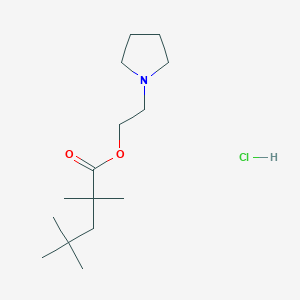
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
